molecular formula C6H10N2S B13107007 3-(Isothiazol-3-yl)propan-1-amine

3-(Isothiazol-3-yl)propan-1-amine

Cat. No.: B13107007
M. Wt: 142.22 g/mol
InChI Key: IHHHFMPMKJMFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isothiazol-3-yl)propan-1-amine is an organic compound featuring an isothiazole heterocycle linked to a propane chain terminating in a primary amine group. Its molecular formula is C₆H₉N₂S, with a molar mass of 141.21 g/mol. The isothiazole ring (a five-membered ring containing sulfur and nitrogen) imparts distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

3-(1,2-thiazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H10N2S/c7-4-1-2-6-3-5-9-8-6/h3,5H,1-2,4,7H2

InChI Key

IHHHFMPMKJMFEG-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isothiazol-3-yl)propan-1-amine typically involves the formation of the isothiazole ring followed by the introduction of the propan-1-amine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring. This is followed by the alkylation or amination of the ring to introduce the propan-1-amine moiety .

Industrial Production Methods

Industrial production methods for 3-(Isothiazol-3-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Isothiazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 3-(Isothiazol-3-yl)propan-1-amine .

Scientific Research Applications

3-(Isothiazol-3-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Isothiazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the propan-1-amine backbone but differ in the substituent attached to the propane chain:

Compound Name Heterocycle/Group Molecular Formula Molar Mass (g/mol) Key Applications/Synthesis Highlights References
3-(Isothiazol-3-yl)propan-1-amine Isothiazole C₆H₉N₂S 141.21 Pharmaceutical intermediate; heterocyclic amine synthesis
3-(1H-Imidazol-1-yl)propan-1-amine Imidazole C₆H₁₁N₃ 125.17 Dopamine D3 receptor antagonists; synthesized via reductive amination
3-(Pyrazin-2-yl)propan-1-amine Pyrazine C₇H₁₁N₃ 149.19 GSK-3β inhibitors (e.g., OCM-31); synthesized via carboxamide coupling
3-(Adamantan-1-yl)propan-1-amine Adamantane C₁₃H₂₁N 191.31 Rigid hydrophobic scaffold; synthesized via nitrile intermediates
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine Pyrazole C₇H₁₃N₃ 139.20 Irritant; used in ligand design for metal complexes

Physicochemical Properties

  • Adamantane derivatives exhibit high hydrophobicity due to their rigid hydrocarbon structure .
  • Thermal Stability : Pyrazine and pyridine derivatives (e.g., OCM-31) show stability under high-temperature conditions (e.g., 100°C in DMSO), critical for pharmaceutical processing .

Spectral Characterization

  • NMR Spectroscopy :
    • 3-(Isothiazol-3-yl)propan-1-amine : Expected δH ~2.7–3.1 ppm (m, –CH₂–NH₂), δH ~6.5–7.5 ppm (isothiazole protons).
    • Adamantane Derivatives : Distinct δH ~1.5–2.1 ppm (adamantane CH₂ groups) .
  • Mass Spectrometry : All compounds show [M+H]+ peaks consistent with their molecular weights (e.g., 141.21 for isothiazole derivative) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.